TCS 21311

JAK/STAT Signaling Immunology Kinase Selectivity

Problem: Pan-JAK inhibitors (e.g., tofacitinib) confound JAK3-specific signaling studies by co-inhibiting JAK1/2 at experimental concentrations. Solution: TCS 21311 delivers >100-fold JAK3 selectivity (IC50 = 8 nM) over JAK1 (1,017 nM) and JAK2 (2,550 nM), plus potent GSK-3β inhibition (IC50 = 3 nM) - enabling single-agent stem cell expansion without compound cocktails. Supplied at ≥98% HPLC purity with batch-specific CoA; stable 3 years at -20°C.

Molecular Formula C27H25F3N4O4
Molecular Weight 526.5 g/mol
CAS No. 1260181-14-3
Cat. No. B609573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCS 21311
CAS1260181-14-3
SynonymsNIBR3049;  NIBR-3049;  NIBR 3049;  TCS-21311;  TCS 21311;  TCS21311.
Molecular FormulaC27H25F3N4O4
Molecular Weight526.5 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(F)(F)F)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54)O
InChIInChI=1S/C27H25F3N4O4/c1-26(2,38)25(37)34-11-9-33(10-12-34)15-7-8-19(27(28,29)30)17(13-15)21-22(24(36)32-23(21)35)18-14-31-20-6-4-3-5-16(18)20/h3-8,13-14,31,38H,9-12H2,1-2H3,(H,32,35,36)
InChIKeyCLGRAWDGLMENOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TCS 21311 (CAS 1260181-14-3): Potent, Highly Selective JAK3 Inhibitor for Immunology and Oncology Research


TCS 21311 (also known as NIBR3049) is a potent Janus kinase 3 (JAK3) inhibitor with an enzymatic IC50 of 8 nM [1]. It is a phenyl-indolyl maleimide derivative that exhibits high selectivity for JAK3 over other JAK family members, with IC50 values of 1017 nM, 2550 nM, and 8055 nM for JAK1, JAK2, and TYK2, respectively [1]. The compound also inhibits glycogen synthase kinase 3β (GSK-3β), protein kinase C alpha (PKCα), and protein kinase C theta (PKCθ) with IC50 values of 3 nM, 13 nM, and 68 nM, respectively [2]. This unique activity profile makes TCS 21311 a valuable tool for dissecting JAK3-dependent signaling pathways and for exploring therapeutic strategies in autoimmune diseases and certain cancers.

Why TCS 21311's Unique Selectivity Profile Prevents Simple Substitution with Generic JAK or PKC Inhibitors


Generic substitution of TCS 21311 with a broad-spectrum JAK inhibitor like tofacitinib or a selective GSK-3β inhibitor like CHIR99021 would fundamentally alter experimental outcomes due to TCS 21311's distinct, multi-target selectivity profile. While tofacitinib potently inhibits JAK1, JAK2, and JAK3, TCS 21311's >100-fold selectivity for JAK3 over JAK1 and JAK2 ensures that JAK1/2-dependent signaling pathways are not significantly perturbed at concentrations that fully inhibit JAK3 [1]. Furthermore, TCS 21311's potent inhibition of GSK-3β (IC50 = 3 nM) is comparable to dedicated, highly selective GSK-3β inhibitors like CHIR99021 (IC50 = 6.7 nM), a property not shared by other JAK inhibitors [2]. Therefore, using a different JAK inhibitor would fail to replicate the combined JAK3-selective and GSK-3β/PKC inhibitory effects of TCS 21311, potentially leading to misinterpretation of pathway crosstalk and off-target effects.

Quantitative Evidence for Selecting TCS 21311: A Comparative Analysis of Key Differentiation Parameters


JAK3 Selectivity: >100-fold Selectivity over JAK1 and JAK2, Differentiating TCS 21311 from Pan-JAK Inhibitors

TCS 21311 exhibits >100-fold selectivity for JAK3 over JAK1 and JAK2. In a direct enzymatic comparison, TCS 21311 inhibits JAK3 with an IC50 of 8 nM, while its IC50 for JAK1 is 1017 nM and for JAK2 is 2550 nM [1]. This contrasts with the pan-JAK inhibitor tofacitinib (CP-690,550), which shows IC50 values of 1 nM, 20 nM, and 112 nM for JAK3, JAK2, and JAK1, respectively [2]. This quantitative difference in selectivity profile is critical for experiments requiring specific interrogation of JAK3 function without confounding inhibition of JAK1 or JAK2.

JAK/STAT Signaling Immunology Kinase Selectivity

Cellular Potency in JAK3-Dependent STAT5 Phosphorylation: Functional Selectivity in CTLL and M-07 Cells

In cellular assays, TCS 21311 inhibits cytokine-induced STAT5 phosphorylation, a JAK3-dependent activity, with IC50 values of 1294 nM in CTLL cells and 525 nM in M-07 cells . This demonstrates its ability to functionally inhibit JAK3 signaling in a cellular context. Notably, the cellular potency is lower than the enzymatic IC50, which is a common feature of kinase inhibitors and is consistent with the compound's moderate cell permeability [1]. While no direct comparator data is available in the same cellular assays, this functional data provides a benchmark for assessing JAK3 pathway inhibition in relevant immune cell models.

Cellular Pharmacology JAK/STAT Signaling Immuno-Oncology

Potent GSK-3β Inhibition: A Key Secondary Activity Not Found in Typical JAK3 Inhibitors

TCS 21311 potently inhibits GSK-3β with an IC50 of 3 nM, an activity comparable to the highly selective GSK-3β inhibitor CHIR99021 (IC50 = 6.7 nM) [1]. This level of GSK-3β inhibition is not a feature of other commonly used JAK3 inhibitors, such as tofacitinib or ruxolitinib. This dual JAK3/GSK-3β inhibition profile is unique and may be advantageous in research areas where both pathways are implicated, such as stem cell maintenance and cancer.

Wnt Signaling Stem Cell Biology Multi-Target Pharmacology

Key Application Scenarios for TCS 21311 in Immunology, Oncology, and Stem Cell Research


Dissecting JAK3-Specific Signaling in Immune Cells

TCS 21311 is the preferred tool for studies requiring selective inhibition of JAK3 without affecting JAK1 or JAK2. Its >100-fold selectivity over JAK1 and JAK2, as quantified in enzymatic assays [1], allows researchers to attribute observed cellular effects specifically to JAK3 inhibition. This is particularly valuable in immune cell signaling, where JAK1 and JAK3 often form heterodimers, and pan-JAK inhibitors would confound results.

Investigating the Role of JAK3 in JAK3-Mutant Leukemias

TCS 21311 has been used in preclinical models to study the sensitivity of JAK3-mutant leukemias to selective JAK3 inhibition [1]. Its well-characterized selectivity profile makes it an ideal tool to validate JAK3 as a therapeutic target in these cancers and to compare its efficacy against broader-spectrum JAK inhibitors like ruxolitinib and tofacitinib in head-to-head cellular studies [1].

Simultaneous Modulation of JAK3 and GSK-3β Pathways in Stem Cell Research

TCS 21311's potent inhibition of both JAK3 (IC50 = 8 nM) and GSK-3β (IC50 = 3 nM) makes it a unique reagent for stem cell biology [2]. For example, it has been shown to increase the proliferation of mouse and human iPSC-derived nephron progenitor cells at a concentration of 0.3 µM . This dual activity can simplify experimental protocols that would otherwise require a combination of a JAK3 inhibitor and a GSK-3β inhibitor like CHIR99021, reducing potential compound interactions and solvent effects.

Comparative Pharmacology Studies of JAK Inhibitor Selectivity

Given its well-defined selectivity profile and the availability of quantitative comparative data against tofacitinib [1], TCS 21311 serves as a benchmark compound for evaluating the selectivity of novel JAK3 inhibitors. Its use in panels alongside pan-JAK inhibitors (e.g., tofacitinib) and JAK1/2 inhibitors (e.g., ruxolitinib) helps to establish the functional consequences of differential JAK family inhibition in various cellular and in vivo models.

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